molecular formula C13H14O4S B2369430 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione CAS No. 339098-50-9

2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione

Cat. No.: B2369430
CAS No.: 339098-50-9
M. Wt: 266.31
InChI Key: SBMLWXRTSSBVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C13H14O4S and its molecular weight is 266.31. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Organic Compounds : The compound has been used in one-pot, three-component synthesis methods, offering advantages like high yields, mild reaction conditions, and environmental friendliness (Song et al., 2015). It's also a key player in atom-transfer radical cyclizations for the synthesis of complex organic structures (Flynn et al., 1992).

  • Catalysis and Green Chemistry : The compound is used in silica-bonded S-sulfonic acid-catalyzed reactions, emphasizing eco-friendly processes and catalyst reusability (Aswin et al., 2014).

  • Agricultural Chemistry : In agriculture, derivatives of this compound have been shown to transform from herbicides into root growth enhancers, exhibiting positive impacts on plant growth (Goujon et al., 2016).

  • Radiation Protection : Certain derivatives, like 2-methyl-1,3-cyclohexanedione, have shown potential in protecting bacteria against ultraviolet and gamma radiation, although the mechanisms are not fully understood (Pittillo & Lucas, 1968).

  • Synthesis of Cyclohexenes and Indanediones : It's utilized in novel pathways for synthesizing cyclohexene and indanedione derivatives, which have applications in medicinal chemistry due to their biological activities (Thirumamagal & Narayanasamy, 2008).

  • Study of Molecular Dynamics : The compound has been used to study molecular dynamics and phase transitions in crystal structures, contributing to the fundamental understanding of chemical properties (Wa̧sicki et al., 1995).

  • Photosensitization in Biochemistry : Diketones, including derivatives of 1,3-cyclohexanedione, have been explored as photosensitizing agents for amino acids and enzymes, indicating their potential in photochemical studies (Maukinen & Makinen, 1982).

Properties

IUPAC Name

2-(benzenesulfonylmethyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4S/c14-12-7-4-8-13(15)11(12)9-18(16,17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMLWXRTSSBVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.